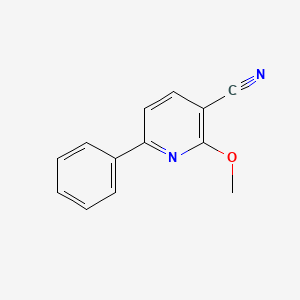

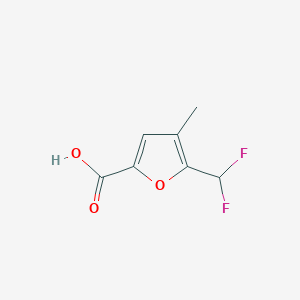

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of a related compound, “2-(1-Benzothiophen-5-yl)malonic acid”, involves the reaction of “di(tert-butyl) 2-(1-benzothiophen-5-yl)malonate” with “p-toluenesulfonic acid monohydrate” in toluene.Molecular Structure Analysis

The molecule “N-(1-benzothiophen-5-yl)-2-(5-nitro-1H-indol-1-yl)acetamide” contains a total of 41 bonds. There are 28 non-H bonds, 23 multiple bonds, 4 rotatable bonds, 3 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 secondary amide (aliphatic), and 1 nitro group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-benzothiophen-5-yl)-2-phenoxybenzamide” are not available, related compounds have been studied. For example, “N-(1-Benzothiophen-5-yl)-2-(methylsulfonyl)benzamide” is a known compound .Scientific Research Applications

Serotonin Receptor Affinity

Some derivatives have been synthesized and evaluated for their affinity towards 5-HT1A serotonin receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied, with some analogues displaying micromolar affinity toward 5-HT1A sites .

Antimicrobial Properties

Benzothiophene derivatives have been tested for their antimicrobial properties against various indicator microorganisms. Some compounds have displayed high antibacterial activity against strains like S. aureus and have potentials to be used as antifungal agents against current fungal diseases .

Antioxidant Capacities

Novel benzothiophene derivatives have shown high antioxidant capacities, surpassing the antioxidant capacity of universally accepted references like trolox. This indicates their potential as effective antioxidants in pharmacological applications .

Anti-tubercular Activity

New derivatives have been synthesized and evaluated for their anti-tubercular activity. These compounds have shown potential in medical applications targeting tuberculosis .

Mechanism of Action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-beta protein . This interaction is central to the compound’s neuroprotective properties .

Biochemical Pathways

The biochemical pathways affected by N-(1-benzothiophen-5-yl)-2-phenoxybenzamide are primarily related to the pathogenesis of Alzheimer’s disease. The compound’s interaction with the Amyloid beta A4 protein can influence the accumulation of Amyloid-beta protein, which is considered central to the disease’s pathogenesis .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-2-phenoxybenzamide ’s action include neuroprotection and promotion of neurite outgrowth . These effects are observed in models of Alzheimer’s disease, indicating the compound’s potential therapeutic benefits .

Safety and Hazards

properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c23-21(22-16-10-11-20-15(14-16)12-13-25-20)18-8-4-5-9-19(18)24-17-6-2-1-3-7-17/h1-14H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDCUABZDCOWIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzothiophen-5-yl)-2-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(Difluoromethyl)morpholin-4-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2558452.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)

![Ethyl 2-[(3-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558471.png)